molecular formula C13H6ClF3N2O2 B568664 3-氯-5-((2-氧代-4-(三氟甲基)-1,2-二氢吡啶-3-基)氧基)苯甲腈 CAS No. 1155846-86-8

3-氯-5-((2-氧代-4-(三氟甲基)-1,2-二氢吡啶-3-基)氧基)苯甲腈

货号 B568664
CAS 编号: 1155846-86-8
分子量: 314.648
InChI 键: HWTORHRJFMRBLG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile, also known as GSK-3 inhibitor XV, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various signaling pathways involved in cell proliferation, differentiation, and apoptosis.

科学研究应用

  1. 放射性合成和初步 PET 评估:袁等人(2016 年)开发了一种 (18)F 标记的正电子发射断层扫描 (PET) 示踪剂,包括 2-(1-(3-氟苯基)-2-氧代-5-(嘧啶-2-基)-1,2-二氢吡啶-3-基)苯甲腈变体,用于对大脑中的 AMPA 受体进行成像。该研究表明在正常小鼠中具有良好的脑摄取,表明有望进一步进行体内验证 (Yuan, Jones, Vasdev, & Liang, 2016).

  2. 用于工厂规模生产的不对称汉奇反应:霍普斯、帕克和帕特尔(2006 年)讨论了合成钾离子通道开放剂 (S)-3-(5-氧代-2-(三氟甲基)-1,4,5,6,7,8-六氢喹啉-4-基)苯甲腈,用于治疗尿急失禁。他们专注于使用不对称汉奇反应优化产率和控制杂质水平 (Hopes, Parker, & Patel, 2006).

  3. 配位化学中的氧化偶联:埃尔-阿巴德拉等人(2018 年)报道了涉及与钯(II)配位的 3-(吡啶-2-基)二氢-1,2,4-三嗪酮的独特氧化 C-C 偶联反应。这项研究突出了配位化学和催化中的化学多功能性和潜在应用 (El-Abadelah, Hodali, Zreid, & Awwadi, 2018).

  4. 具有潜在钙通道拮抗剂活性的 1,4-二氢吡啶衍生物:林登等人(2011 年)探索了 1,4-二氢吡啶衍生物,包括与查询化学品相似的化合物,以了解其潜在的钙调节特性。这些化合物因其潜在的药用应用而受到制药行业的关注 (Linden, Şafak, Şimşek, & Gündüz, 2011).

  5. 杀菌剂研究:全、金、李和金(2013 年)研究了氟阿辛,这是一种与查询化合物在结构上相关的杀菌剂化合物。这项研究增加了对这种化合物的结构特性及其在农业中潜在应用的理解 (Jeon, Kim, Lee, & Kim, 2013).

  6. 合成和抗菌活性:库马尔等人(2022 年)专注于合成和评估衍生物的抗菌活性,这些衍生物是从 5-氯-2-羟基-苯甲腈开始的,其与查询化合物具有结构相似性。这项研究有助于开发新的抗菌剂 (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).

作用机制

Target of Action

The compound 3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile, also known as Doravirine , is primarily targeted towards the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV virus.

Mode of Action

Doravirine acts as an allosteric inhibitor of the HIV-1 reverse transcriptase . By binding to this enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process .

Biochemical Pathways

The inhibition of the HIV-1 reverse transcriptase enzyme disrupts the viral replication process. This leads to a decrease in the production of new virus particles, thereby reducing viral load and slowing the progression of the disease .

Pharmacokinetics

Doravirine is administered orally once daily with or without food . It is contraindicated when co-administered with drugs that are strong cytochrome P450 (CYP)3A enzyme inducers as significant decreases in doravirine plasma concentrations may occur, which may decrease the effectiveness of Doravirine .

Result of Action

The result of Doravirine’s action is a reduction in viral load and a slowing of disease progression. It is used in combination with other antiretroviral agents for the treatment of HIV-1 infection in adults and pediatric patients weighing at least 35 kg .

Action Environment

The efficacy and stability of Doravirine can be influenced by various environmental factors. For instance, certain drugs that induce the CYP3A enzyme can significantly decrease the plasma concentrations of Doravirine, potentially reducing its effectiveness . Therefore, it’s important to consider potential drug interactions when prescribing Doravirine.

属性

IUPAC Name

3-chloro-5-[[2-oxo-4-(trifluoromethyl)-1H-pyridin-3-yl]oxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2O2/c14-8-3-7(6-18)4-9(5-8)21-11-10(13(15,16)17)1-2-19-12(11)20/h1-5H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTORHRJFMRBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)OC2=CC(=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1155846-86-8
Record name 3-Chloro-5-((1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinyl)oxy)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155846868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CHLORO-5-((1,2-DIHYDRO-2-OXO-4-(TRIFLUOROMETHYL)-3-PYRIDINYL)OXY)BENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25T4FX9UFY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a round bottom flask charged with 3-(3-bromo-5-chlorophenoxy)-4-(trifluoromethyl)pyridin-2(1H)-one (3.00 g, 8.14 mmol) and copper (I) cyanide (7.29 g, 81.0 mmol) was added N-methylpyrrolidinone (25 mL). This suspension under N2 was placed in an oil bath at 175° C. After 5 hours the reaction mixture was allowed to cool to room temperature. Glacial acetic acid (30 mL) was added to the mixture and stirred for 10 minutes. The mixture was diluted with ethyl acetate (100 mL), filtered through diatomaceous earth and the pad was washed with ethyl acetate (100 mL). The filtrate was washed with water (3×100 mL) and brine (2×100 mL). The organic fraction was dried (Na2SO4), filtered and the solvent was removed under reduced pressure to yield a solid. This was adsorbed onto silica gel and purified by column chromatography on a pre-packed silica gel Redi Sep 120 gram column, eluting with 0-5% methanol in CH2Cl2 to yield the title compound. 1H NMR (DMSO-d6) δ 12.70 (s, 1H), 7.76-7.72 (m, 1H), 7.62-7.56 (m, 2H), 7.54-7.52 (m, 1H), 6.48 (d, J=6.8 Hz, 1H). LRMS (M+1)=314.87.
Quantity
3 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。